1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O.2ClH/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13;;/h2-5H,6-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMMHQJJOXNGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approach
The nucleophilic substitution route forms the backbone of this compound's synthesis. A two-step process typically involves:
- Formation of the phenoxyethyl intermediate : 4-Bromophenol reacts with 1-chloro-2-bromoethane in the presence of a base (e.g., potassium carbonate) to yield 1-(2-bromoethoxy)-4-bromobenzene.
- Piperazine alkylation : The bromoethyl intermediate undergoes nucleophilic displacement with 4-methylpiperazine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under reflux.
Key Reaction Conditions
| Reactant | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Bromophenol | Dichloromethane | K₂CO₃ | 60°C | 6 h | 68% |
| 1-(2-Bromoethoxy)-4-bromobenzene | THF | TEA | 70°C | 3 h | 72% |
The dihydrochloride salt is subsequently obtained by treating the free base with hydrochloric acid in methanol.
Alkylation of 4-Methylpiperazine
An alternative method employs direct alkylation of 4-methylpiperazine with 1-(2-chloroethoxy)-4-bromobenzene. This one-pot reaction avoids isolating intermediates, improving scalability.
Procedure :
- 4-Methylpiperazine (1.2 equiv) is reacted with 1-(2-chloroethoxy)-4-bromobenzene (1.0 equiv) in tetrahydrofuran (THF) using triethylamine (TEA) as a base.
- The mixture is stirred at 70°C for 1–2 hours, followed by solvent evaporation and purification via silica gel chromatography (hexane/ethyl acetate, 2:1).
Optimization Insights :
Palladium-Catalyzed Coupling
A patent (US11512062B2) describes a cross-coupling strategy using palladium catalysts for constructing the phenoxyethyl-piperazine backbone.
Steps :
- Suzuki-Miyaura Coupling : 4-Bromophenyl boronic acid reacts with ethylene glycol di-p-toluenesulfonate in the presence of Pd(PPh₃)₄ to form a bromophenoxyethyl intermediate.
- Amine Coupling : The intermediate is coupled with 4-methylpiperazine using a Buchwald-Hartwig amination protocol.
Advantages :
- Higher regioselectivity for bulky substituents.
- Yields up to 78% with Pd(OAc)₂/Xantphos as the catalytic system.
Reaction Optimization
Solvent and Temperature Effects
| Solvent | Base | Temperature | Yield | Purity |
|---|---|---|---|---|
| THF | TEA | 70°C | 72% | 95% |
| Ethanol | DIPEA | 80°C | 87% | 98% |
| DCM | K₂CO₃ | 60°C | 68% | 90% |
Ethanol with DIPEA emerges as optimal for both yield and purity, attributed to improved solubility of intermediates.
Acidification to Dihydrochloride Salt
The free base is converted to the dihydrochloride salt by bubbling HCl gas through a methanol solution or adding concentrated HCl dropwise. Critical parameters include:
- Stoichiometry : 2.2 equiv HCl ensures complete protonation.
- Precipitation : Cooling to 0°C yields a crystalline product with 95% purity.
Purification Techniques
Chromatographic Methods
Recrystallization
Recrystallization from ethanol/water (1:3) produces needle-like crystals, enhancing purity to 98%.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the ether bond.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered chemical properties.
Scientific Research Applications
1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride and its analogs:
Key Structural and Functional Insights:
Substituent Effects on σ Receptor Selectivity: BD-1063 (3,4-dichlorophenyl) exhibits high σ1 antagonism, enhancing μ-opioid analgesia by blocking σ1-mediated inhibition of opioid signaling . SA-4503 (3,4-dimethoxyphenethyl) acts as a σ1 agonist, suggesting that electron-donating methoxy groups favor agonist activity, whereas electron-withdrawing chloro groups (BD-1063) favor antagonism . The 4-bromophenoxy group in the target compound introduces steric bulk and altered electronic properties compared to chloro or methoxy substituents.
Functional Outcomes: σ1 antagonists like BD-1063 are implicated in neuropathic pain and addiction models , while σ1 agonists like SA-4503 show promise in neuroprotection and memory enhancement . The absence of direct data on the target compound necessitates extrapolation: its bromophenoxy group may confer unique σ receptor binding kinetics or off-target effects (e.g., NMDA receptor modulation) compared to dichlorophenyl or methoxyphenyl analogs .
Therapeutic Potential: Piperazine derivatives with DAT inhibition (e.g., GBR 12783) are explored for Parkinson’s disease, whereas σ1 ligands are targeted for stroke, pain, and psychiatric disorders . The target compound’s bromophenoxy moiety could position it as a σ1/σ2 dual modulator, similar to p-BrDPhG, which shows pan-σ activity .
Biological Activity
1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-bromophenoxyethyl group, which influences its interaction with biological targets. The presence of the bromine atom enhances the compound's reactivity and biological properties compared to similar compounds without this substitution.
Biological Activities
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties, particularly against certain bacterial strains. A study demonstrated that derivatives of similar piperazine compounds showed promising antibacterial activity, suggesting that this compound may share similar effects .
- Anticancer Properties : Preliminary investigations suggest potential anticancer activity. Compounds with piperazine moieties have been linked to interactions with cancer cell signaling pathways, indicating that this compound could inhibit tumor growth through specific molecular mechanisms .
- Neuropharmacological Effects : The compound has shown effects on neurotransmitter levels in animal models. For instance, studies indicated that administration of related piperazine derivatives influenced dopamine and norepinephrine levels in the brain, which could have implications for mood and anxiety disorders .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific receptors and enzymes. The bromophenoxy group allows the compound to bind effectively to various biological targets, modulating their activities. This can lead to alterations in cellular signaling pathways and enzyme inhibition, contributing to its antimicrobial and anticancer effects .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study focusing on piperazine derivatives, researchers found that compounds structurally similar to this compound inhibited cell proliferation in various cancer cell lines. The study highlighted the importance of substituents on the piperazine ring in enhancing anticancer activity, suggesting that further modifications could lead to more potent analogs .
Case Study: Neuropharmacological Effects
Another investigation explored the impact of related piperazine compounds on neurotransmitter dynamics in rat models. It was observed that higher doses led to a transient increase in dopamine levels, followed by a decrease, indicating a complex interaction with dopaminergic pathways. This suggests potential applications in treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
